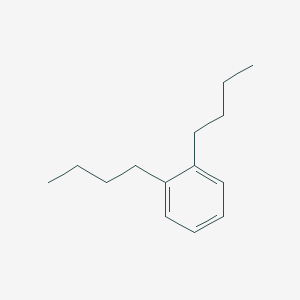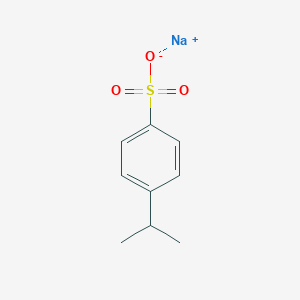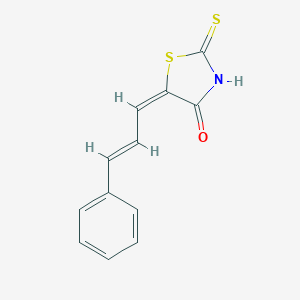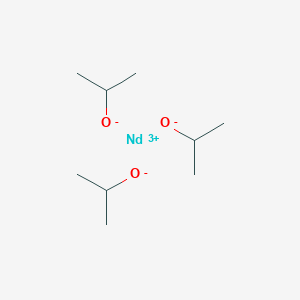
Neodymium(III) isopropoxide
Übersicht
Beschreibung
Neodymium(III) isopropoxide is a biochemical used for proteomics research . It has the molecular formula C9H21NdO3 and a molecular weight of 321.50 .
Synthesis Analysis
Neodymium(III) isopropoxide can be synthesized by reacting neodymium(III) chloride with sodium isopropoxide in isopropyl alcohol . This reaction produces a complex characterized by an x-ray crystal structure determination to be hexa-isopropoxy-nona({mu}{sub 2}-isopropoxy)-di-({mu}{sub 3}-isopropoxY)-({mu}{sub 6}-chloro-hexa-neodymium), Nd{sub 6}[OCH(CH{sub 3}){sub 2}]{sub 17}Cl .Molecular Structure Analysis
The molecular structure of Neodymium(III) isopropoxide is represented by the formula Nd(OCH(CH3)2)3 .Chemical Reactions Analysis
Neodymium(III) isopropoxide has been used as a catalyst in combination with methylaluminoxane (MAO) for isoprene polymerization . The Nd(OiPr)3-MAO catalyst proved to be highly effective in heptane even at low [Al]/[Nd] ratios (ca. 30) to give polyisoprene that possessed high cis-1,4 stereoregularity (> ca. 90%), a high number-average molecular weight (Mn ∼10^5), and relatively narrow molecular weight distributions (Mw/Mn = 1.9–2.8) .Physical And Chemical Properties Analysis
Neodymium(III) isopropoxide is a solid substance with a molecular weight of 321.50 g/mol . It has a linear formula of Nd(OCH(CH3)2)3 .Wissenschaftliche Forschungsanwendungen
Precursor for Other Compounds
Neodymium(III) isopropoxide is also used as a precursor for other compounds. This means that it is used in the initial stages of a chemical reaction to produce other substances. For example, it is used as a precursor for a catalyst that is used in the living polymerization and block copolymerization of ε-caprolactone .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
neodymium(3+);propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Nd/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHUIQPXRWTHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NdO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370139 | |
| Record name | Neodymium(III) isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neodymium(III) isopropoxide | |
CAS RN |
19236-15-8 | |
| Record name | Neodymium(III) isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodymium(III) i-propoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



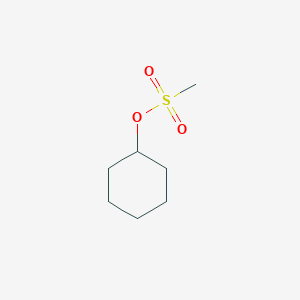
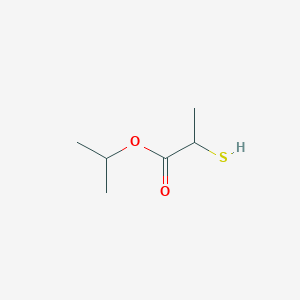
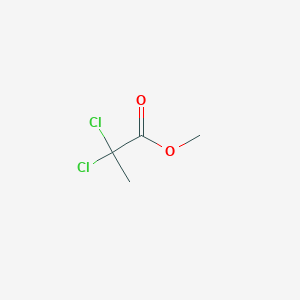

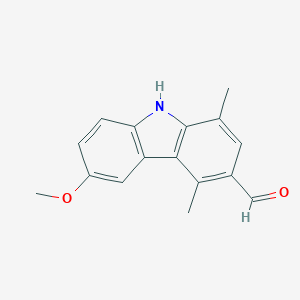
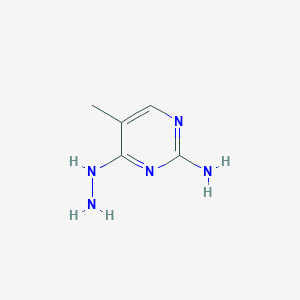
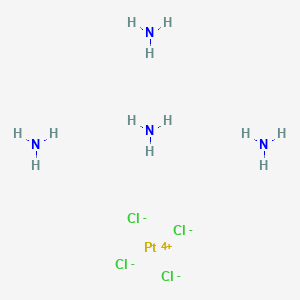
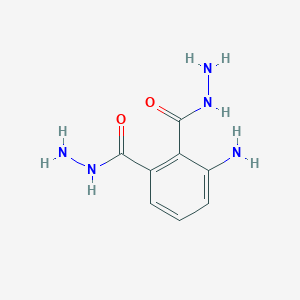

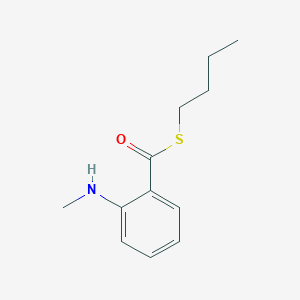
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
